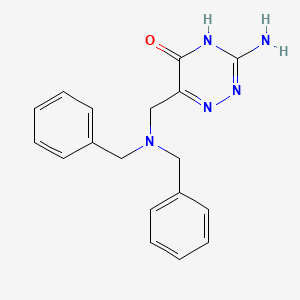
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one is a complex organic compound with a unique structure that includes a hydrazone group and a pentyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one typically involves the condensation of a suitable hydrazine derivative with a ketone or aldehyde precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is generally maintained between 50°C and 100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
科学的研究の応用
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Hydrazone Derivatives: Compounds like (E)-2-hydrazono-3-methyl-1,2,3,4,5,7-hexahydropurin-6-one share structural similarities but differ in their side chains.
Azo Compounds: These compounds, formed through the oxidation of hydrazones, exhibit distinct chemical and physical properties.
Hydrazine Derivatives: Reduction products of hydrazones, these compounds have different reactivity profiles and applications.
Uniqueness
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one is unique due to its specific hydrazone linkage and pentyl side chain, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H18N6O |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
(2Z)-2-hydrazinylidene-3-pentyl-5,7-dihydro-4H-purin-6-one |
InChI |
InChI=1S/C10H18N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6-8H,2-5,11H2,1H3,(H,12,13)(H,14,15,17) |
InChIキー |
IRONQDVFUWELJJ-UHFFFAOYSA-N |
異性体SMILES |
CCCCCN\1C2C(C(=O)N/C1=N/N)NC=N2 |
正規SMILES |
CCCCCN1C2C(C(=O)NC1=NN)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate](/img/structure/B1497155.png)
![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)







![7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497177.png)
![7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one](/img/structure/B1497178.png)



